1-N-Trityl-imidazole-2-ylpropionic acid

Regioselective synthesis Imidazole functionalization Protecting group strategy

Researchers face synthetic bottlenecks accessing 2-substituted imidazole-propionic acids due to competing 4/5 regioisomers. This trityl-protected analogue bypasses multi-step protection and regioselective alkylation. - **Key advantage:** Trityl group at N-1 allows orthogonal deprotection (acid-labile) while the 2-propionic acid handle enables amide/ester conjugation. - **Application:** Ideal for imidazole-containing peptidomimetics, SAR libraries, and TAFIa/GABA uptake studies. - **Supply:** Available as AldrichCPR-grade - positioned for early-stage medicinal chemistry and reference standards.

Molecular Formula C25H22N2O2
Molecular Weight 382.5 g/mol
CAS No. 675602-85-4
Cat. No. B3149652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-N-Trityl-imidazole-2-ylpropionic acid
CAS675602-85-4
Molecular FormulaC25H22N2O2
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4CCC(=O)O
InChIInChI=1S/C25H22N2O2/c28-24(29)17-16-23-26-18-19-27(23)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19H,16-17H2,(H,28,29)
InChIKeyRVUHFAQCWRGTJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-N-Trityl-imidazole-2-ylpropionic Acid: Overview


1-N-Trityl-imidazole-2-ylpropionic acid (CAS 675602-85-4) is a protected imidazole derivative with molecular formula C₂₅H₂₂N₂O₂ and molecular weight 382.45 g/mol . The compound features a trityl (triphenylmethyl) protecting group at the N-1 position of the imidazole ring and a propionic acid moiety at the 2-position . This structural configuration enables selective functionalization at unblocked positions of the imidazole ring while the N-1 nitrogen remains protected, making it a specialized building block for multi-step organic syntheses, particularly in medicinal chemistry and pharmaceutical intermediate preparation . The compound is commercially available from major suppliers including Sigma-Aldrich as part of the AldrichCPR collection of unique chemicals .

Workflow Multi-step organic synthesis with orthogonal protection strategies
Selection N-1 trityl-protected, 2-propionic acid handle for regioselective functionalization
Context Medicinal chemistry building block for exploratory research and scaffold construction

Why Generic Analogs Cannot Substitute


The 2-position attachment of the propionic acid side chain distinguishes 1-N-trityl-imidazole-2-ylpropionic acid from its more common 4-position and 5-position regioisomers, which dominate the commercial landscape of trityl-protected imidazole propionic acids . In addition, the trityl protecting group provides a specific balance of acid-labile protection and lipophilicity enhancement that cannot be replicated by alternative protecting groups such as benzyl, Boc, or unprotected imidazole cores, each of which imposes different deprotection conditions and solubility profiles . Substitution with a differently substituted analog would alter both the regiochemical outcomes of subsequent reactions and the purification characteristics of intermediates, potentially requiring complete re-optimization of synthetic routes [1].

Regioisomer mismatch
4- or 5-substituted analogs alter spatial orientation of the carboxylic acid, potentially shifting downstream binding geometries and synthetic outcomes.
Protecting group divergence
Benzyl, Boc, or unprotected imidazole cores impose different deprotection kinetics and solubility profiles, which may disrupt established synthetic sequences.
Purification profile shift
Differently substituted analogs may alter intermediate purification characteristics, potentially requiring complete route re-optimization.

Quantitative Differentiation Evidence


Regioisomeric Specificity: 2- vs. 4-Position Analogs

1-N-Trityl-imidazole-2-ylpropionic acid is distinguished from its 4-position analog, 3-(N-1-trityl-imidazol-4-yl)propionic acid, by the attachment point of the propionic acid side chain to the imidazole ring. The 4-position analog is documented as an intermediate for preparing imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase, a specific application that exploits the 4-substitution pattern . The target compound's 2-substitution pattern represents a structurally distinct regioisomer with a different spatial orientation of the carboxylic acid moiety, which influences binding geometries in downstream target molecules and alters the reactivity profile of the imidazole ring . Direct comparative data between these regioisomers in identical assay systems is not publicly available in peer-reviewed literature or patents.

Regioisomeric Specificity
Class-level
2-position vs. 4-position analog
Correct regioisomer selection is critical for synthetic fidelity; spatial orientation differs.
No direct quantitative comparative data available.
Regioselective synthesis Imidazole functionalization Protecting group strategy

Commercial Exclusivity: AldrichCPR Collection

1-N-Trityl-imidazole-2-ylpropionic acid is offered by Sigma-Aldrich as part of the AldrichCPR collection, which is specifically curated to provide unique chemicals to early discovery researchers . Sigma-Aldrich explicitly notes that it does not collect analytical data for products in this collection, indicating that the compound is provided for exploratory research rather than as a fully characterized reagent . This contrasts with more common trityl-imidazole building blocks such as 1-trityl-1H-imidazole (CAS 15469-97-3) and 1-trityl-1H-imidazole-4-carboxylic acid (CAS 191103-80-7), which are widely available from multiple suppliers with full analytical characterization . The AldrichCPR designation signals that this specific 2-substituted regioisomer occupies a distinct niche in the commercial landscape, with limited alternative sourcing options.

Supplier Documentation
Data to verify
AldrichCPR collection; no analytical data provided
Limited sourcing options; procurement planning requires supplier engagement.
Contrasts with widely characterized 4-substituted analogs.
Procurement Early discovery Unique chemical collections

Physicochemical Profile: Lipophilicity & Solubility

Calculated physicochemical data for 1-N-trityl-imidazole-2-ylpropionic acid indicate a density of 1.13 g/cm³ and a boiling point of 535.7°C at 760 mmHg . The trityl protecting group confers enhanced lipophilicity compared to unprotected imidazole-propionic acid derivatives, a property that influences membrane permeability and organic solvent solubility . Specifically, the trityl group provides dramatically enhanced solubility of the heterocyclic system in organic solvents and provides steric bulk to direct regioselective functionalization . This contrasts with alternative protecting groups: the trityl group can be removed more easily under acidic conditions than a benzyl group, as documented in comparative protecting group studies for imidazole-containing synthetic intermediates [1]. Direct experimental head-to-head solubility or stability comparison between the 2-substituted target compound and its 4-substituted analog has not been published.

Lipophilicity & Solubility
Class-level
Density 1.13 g/cm³ (calc); bp 535.7 °C (calc)
Trityl group enhances organic solubility and acid-labile protection profile.
Calculated properties; no experimental head-to-head comparison.
Physicochemical properties Lipophilicity Solubility prediction

Synthetic Utility: Regioselective Functionalization

The trityl protecting group at the N-1 position of 1-N-trityl-imidazole-2-ylpropionic acid serves to block this nitrogen from participating in undesired reactions, thereby directing subsequent chemical transformations to the 2-position propionic acid moiety or other unblocked positions of the imidazole ring . This strategy is employed in the preparation of substituted imidazoles where regioselective control is required . In patent literature, trityl-protected imidazole derivatives are widely utilized as intermediates for preparing bioactive molecules including dexmedetomidine hydrochloride and farnesyltransferase inhibitors [1]. The 2-substitution pattern of the target compound provides a different vector for further derivatization compared to 4-substituted analogs, which have been employed as intermediates for tetrahydrobenzodiazepine inhibitors . No direct comparative synthetic efficiency data (e.g., yield comparisons, reaction time) between the 2-substituted target compound and its 4-substituted analog in identical reaction sequences has been published.

Synthetic Utility
Class-level
N-1 trityl directs functionalization to C2 propionic acid
Provides distinct vector for derivatization vs. 4-substituted analogs.
No quantitative synthetic yield comparison published.
Protecting group chemistry Multi-step synthesis Imidazole functionalization

Optimal Procurement and Application Scenarios


2-Substituted Imidazole Scaffolds in Medicinal Chemistry

This compound is optimally deployed in early-stage medicinal chemistry programs where the synthetic target requires a 2-substituted imidazole core with a propionic acid side chain. The trityl protecting group at N-1 enables orthogonal protection strategies while the 2-position acid handle provides a vector for amide bond formation or esterification without interference at other ring positions . Given the AldrichCPR availability model, this compound is specifically positioned for exploratory research rather than large-scale development .

Imidazole-Containing Peptidomimetics & Conjugates

The propionic acid moiety at the 2-position of the imidazole ring provides a carboxylic acid handle for conjugation to amine-containing molecules, including amino acids and peptide fragments. This positions the compound as a building block for constructing imidazole-containing peptidomimetics where the spatial relationship between the imidazole ring and the amide/peptide backbone is critical for biological activity. The trityl group enhances solubility in organic solvents during coupling reactions, a property documented for trityl-protected imidazole derivatives .

Regioisomer-Specific SAR Studies

For structure-activity relationship (SAR) studies or patent landscaping efforts where the specific 2-position substitution pattern is explicitly required, this compound provides a direct source of the desired regioisomer. The alternative approach—synthesizing the 2-substituted compound de novo from unprotected imidazole starting materials—would require additional protection/deprotection steps and regioselective alkylation optimization. Procurement of the pre-formed, trityl-protected 2-substituted building block bypasses these synthetic challenges, reducing both time and resource expenditure in the discovery phase.

Exploratory Biological Screening

Imidazole-propionic acid derivatives as a class have demonstrated biological activities including TAFIa inhibition and GABA uptake inhibition . The target compound's 2-substitution pattern represents an underexplored regioisomer in these biological contexts. Researchers interested in evaluating whether 2-substituted imidazole-propionic acids exhibit similar or divergent activity profiles may utilize this compound as a starting material for generating screening libraries or as a reference standard in biochemical assays. The trityl group's lipophilicity enhancement may also influence membrane permeability and cellular uptake characteristics .

Application
Selection Property
Validation Focus
2-Substituted imidazole scaffolds in medicinal chemistry
Regioisomeric identity & protecting group stability
Orthogonal protection strategy; C2 coupling efficiency
Imidazole-containing peptidomimetics
C2 carboxylic acid handle for conjugation
Amide/ester bond formation under trityl protection
Regioisomer-specific SAR studies
Pre-formed 2-substituted building block
Bypasses de novo regioisomer synthesis optimization
Exploratory biological screening
Underexplored 2-substitution pattern
Membrane permeability and cellular uptake context; imidazole-propionic acid class reference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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